Desmethyl Vc-seco-DUBA
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Overview
Description
Desmethyl Vc-seco-DUBA is a compound that consists of a cleavable antibody-drug conjugate linker (Desmethyl Vc-seco) and a DNA alkylating agent (DUBA). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethyl Vc-seco-DUBA is synthesized through a series of chemical reactions that involve the coupling of Desmethyl Vc-seco and DUBA. The synthetic route typically includes the formation of the cleavable linker and its subsequent attachment to the DNA alkylating agent. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent contamination. The final product is purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Vc-seco-DUBA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Desmethyl Vc-seco-DUBA has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating various types of cancer.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products
Mechanism of Action
Desmethyl Vc-seco-DUBA exerts its effects through its DNA alkylating agent, DUBA. The compound binds to the minor groove of the DNA and alkylates it, disrupting the nucleic acid architecture and ultimately leading to cell death. This mechanism is particularly effective in targeting cancer cells, as the compound can be delivered directly to the tumor site through antibody-drug conjugates .
Comparison with Similar Compounds
Similar Compounds
- Auristatin
- Camptothecins
- Daunorubicins/Doxorubicins
- Duocarmycins
- Maytansinoids
- Pyrrolobenzodiazepines
Uniqueness
Desmethyl Vc-seco-DUBA is unique due to its cleavable linker, which allows for the controlled release of the DNA alkylating agent at the target site. This feature enhances the specificity and efficacy of the compound in targeted cancer therapy, making it a valuable tool in the development of new treatments .
Properties
Molecular Formula |
C64H73ClN12O17 |
---|---|
Molecular Weight |
1317.8 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C64H73ClN12O17/c1-39(2)56(72-62(87)92-32-31-91-29-26-76-53(80)20-21-54(76)81)59(84)71-48(9-6-22-67-61(66)86)58(83)68-43-14-10-40(11-15-43)38-93-63(88)73(3)23-24-74(25-28-90-30-27-78)64(89)94-51-33-50-55(47-8-5-4-7-46(47)51)42(34-65)35-77(50)60(85)49-37-75-36-44(16-19-52(75)70-49)69-57(82)41-12-17-45(79)18-13-41/h4-5,7-8,10-21,33,36-37,39,42,48,56,78-79H,6,9,22-32,34-35,38H2,1-3H3,(H,68,83)(H,69,82)(H,71,84)(H,72,87)(H3,66,67,86)/t42-,48+,56+/m1/s1 |
InChI Key |
KNCLRKFZKRQMMU-NZVNEKQFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O |
Origin of Product |
United States |
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